molecular formula C23H22N2O3 B2870956 Trt-l-asn-oh CAS No. 132388-58-0; 57618-17-4

Trt-l-asn-oh

Cat. No.: B2870956
CAS No.: 132388-58-0; 57618-17-4
M. Wt: 374.44
InChI Key: QIRPOVMESMPVKL-FQEVSTJZSA-N
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Description

Historical Development of Protecting Group Chemistry in Peptide Synthesis

The journey of peptide synthesis has been intrinsically linked to the development of effective protecting group strategies. Early methods, often referred to as "classical" or solution-phase synthesis, relied on reversible protecting groups for the α-amino and α-carboxyl termini, such as the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932 nih.govmasterorganicchemistry.com. These methods, while foundational, were often laborious and challenging for synthesizing longer peptides.

A significant advancement came with R. Bruce Merrifield's development of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s nih.govpeptide.comopenaccessjournals.commasterorganicchemistry.com. SPPS revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids through a series of repetitive washing, deprotection, and coupling steps openaccessjournals.combiosynth.com. The initial SPPS strategy, known as the Boc/benzyl (Boc/Bzl) approach, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based groups for side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups required harsh conditions, typically anhydrous hydrogen fluoride (B91410) (HF) masterorganicchemistry.comiris-biotech.dewikipedia.org.

A major breakthrough occurred in 1970 when Carpino and Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection nih.govpeptide.com. The Fmoc group is labile to mild bases, such as piperidine (B6355638), while side-chain protecting groups are typically acid-labile. This orthogonality—the ability to remove one type of protecting group without affecting another—between Fmoc (base-labile) and common side-chain protecting groups like tert-butyl (tBu) (acid-labile) became the cornerstone of the highly successful Fmoc/tBu SPPS strategy masterorganicchemistry.combiosynth.comiris-biotech.deiris-biotech.deacs.org. This strategy offered milder reaction conditions, eliminated the need for highly toxic reagents like HF, and was more compatible with sensitive peptide modifications iris-biotech.denih.gov.

Rationale for Side-Chain Amide Protection in Asparagine Residues

Asparagine (Asn) and glutamine (Gln) are unique among the proteinogenic amino acids due to their amide side chains (-CONH₂). While these side chains can sometimes be left unprotected in peptide synthesis, they present specific challenges that often necessitate protection or careful handling peptide.comjournals.co.zascite.aipeptide.comthermofisher.comgoogle.com.

A primary concern with unprotected asparagine and glutamine side chains is the potential for dehydration during the carboxyl activation step of peptide coupling. This reaction can convert the amide group into a nitrile, forming a β-cyano-alanine residue scite.aipeptide.comnih.gov. This side reaction is particularly problematic in longer peptides or when repetitive coupling cycles are employed.

Another significant issue is aspartimide formation . This occurs when the amide nitrogen of an asparagine residue attacks the activated carboxyl group of the same residue, forming a five-membered cyclic imide (aspartimide) ppke.huiris-biotech.deiris-biotech.dechemrxiv.orgresearchgate.net. This process is catalyzed by both acids and bases and is particularly prevalent under the basic conditions used for Fmoc deprotection with piperidine ppke.huiris-biotech.de. The aspartimide can then undergo ring-opening to yield a mixture of α- and β-aspartyl peptides, leading to epimerization (racemization) and the formation of undesired products that complicate purification and reduce yield ppke.huiris-biotech.deiris-biotech.deresearchgate.net. Aspartimide formation is especially problematic at sequences like Asp-Gly, Asp-Ala, or Asp-Ser ppke.huiris-biotech.de.

To mitigate these side reactions and improve the solubility of unprotected derivatives, protecting groups for the asparagine and glutamine side chains are often employed. Common side-chain protecting groups for asparagine in Fmoc-SPPS include the trityl (Trt), dimethoxybenzyl (Mbh), and 2,4-dimethoxybenzyl (Tmob) groups peptide.comjournals.co.zathermofisher.comgoogle.comnih.gov. The trityl group, in particular, is favored for its relatively mild acid-labile cleavage conditions and its effectiveness in preventing side reactions peptide.comjournals.co.zathermofisher.com.

Significance of the Trityl Group in Fmoc-Based Peptide Synthesis Methodologies

The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group widely utilized in peptide synthesis. While the prompt refers to Nα-Trityl-L-Asparagine, in the context of standard Fmoc-based SPPS, the trityl group is most prominently employed for the protection of amino acid side chains , rather than the α-amino group. The Fmoc group itself serves as the primary α-amino protecting group in this methodology.

The significance of the trityl group in Fmoc-SPPS lies in its orthogonality and cleavage characteristics :

Orthogonality with Fmoc: The trityl group is acid-labile, while the Fmoc group is base-labile. This fundamental difference allows for selective removal of the Fmoc group using piperidine during each coupling cycle, without affecting the trityl-protected side chains. Conversely, the trityl groups are removed during the final cleavage step using acidic reagents, typically trifluoroacetic acid (TFA), alongside the peptide's linkage to the resin biosynth.comwikipedia.orgiris-biotech.dethermofisher.com.

Side-Chain Protection: Trityl is an effective protecting group for several amino acid side chains, including cysteine (thiol group, S-Trt), histidine (imidazole nitrogen, Nτ-Trt), asparagine (amide nitrogen, Asn(Trt)), and glutamine (amide nitrogen, Gln(Trt)) peptide.comjournals.co.zathermofisher.comontosight.aisigmaaldrich.comuci.edu. For asparagine and glutamine, the Trt group helps prevent dehydration and aspartimide formation, and it also significantly improves the solubility of these otherwise poorly soluble amino acid derivatives in common peptide synthesis solvents like DMF peptide.comjournals.co.zathermofisher.com.

Mild Cleavage: Trityl groups are generally removed under mild acidic conditions peptide.comontosight.aiiris-biotech.de. This is advantageous for peptides containing acid-sensitive residues or modifications. For instance, S-Trt is readily removed during the standard TFA cleavage, allowing for subsequent oxidation to form disulfide bonds in cysteine-containing peptides ontosight.aisigmaaldrich.com.

Selective Deprotection: In some complex syntheses, trityl-based protecting groups can be selectively removed in the presence of other acid-labile groups (like tBu) by using milder acidic conditions, enabling specific on-resin modifications cblpatras.gr.

While Nα-Trityl-L-Asparagine itself is not a standard building block in typical Fmoc-SPPS (where Fmoc-L-Asparagine or Fmoc-L-Asparagine(Trt) are more common), the trityl group's properties make it highly valuable for protecting the side chains of asparagine and other amino acids within the Fmoc/tBu framework. The use of Nα-Trityl derivatives might be explored in alternative or specialized peptide synthesis strategies that require different orthogonality or milder Nα-deprotection conditions, though its compatibility with standard Fmoc deprotection cycles would be limited if both were present.

Data Tables

The following tables summarize key information regarding protecting groups for asparagine and general protecting group strategies in Fmoc-SPPS, derived from the scientific literature.

Table 1: Common Side-Chain Protecting Groups for Asparagine in Fmoc-SPPS

Protecting GroupAbbreviationProtected MoietyCleavage Conditions (Typical)Rationale for UseReference(s)
TritylTrtAmideTFA (mild acid)Prevents dehydration and aspartimide formation; improves solubility; acid-labile, orthogonal to Fmoc. peptide.comjournals.co.zathermofisher.com
DimethoxybenzylMbhAmideTFA (stronger acid)Prevents dehydration and aspartimide formation; can cause alkylation of Trp during cleavage. peptide.comjournals.co.zathermofisher.com
2,4-DimethoxybenzylTmobAmideTFA (stronger acid)Prevents dehydration and aspartimide formation; can cause alkylation of Trp during cleavage. peptide.comjournals.co.zathermofisher.com
4-MethyltritylMttAmideTFA (mild acid)Similar to Trt, allows for more rapid cleavage. nih.gov

Table 2: Key Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Strategyα-Amino ProtectionSide-Chain ProtectionLinker/Resin CleavageOrthogonalityKey FeaturesReference(s)
Boc/BzlBoc (acid-labile)Benzyl-based (acid-labile)Anhydrous HF (strong acid)Quasi-orthogonal (both acid-labile, different strengths)Historically significant; requires harsh cleavage conditions; less compatible with sensitive modifications. biosynth.comiris-biotech.dewikipedia.orgiris-biotech.de
Fmoc/tBuFmoc (base-labile)tBu, Trt, etc. (acid-labile)TFA (mild to moderate acid)True orthogonal (base vs. acid)Milder cleavage; widely used; compatible with sensitive residues and modifications; good solubility of derivatives; high purity and yield. masterorganicchemistry.combiosynth.comiris-biotech.deiris-biotech.deacs.org

Compound Names Mentioned:

Nα-Trityl-L-Asparagine (Trt-L-Asn-OH)

Asparagine (Asn)

Glutamine (Gln)

tert-Butyloxycarbonyl (Boc)

Carbobenzoxy (Cbz)

9-Fluorenylmethoxycarbonyl (Fmoc)

Benzyl (Bzl)

tert-Butyl (tBu)

Trityl (Trt)

Dimethoxybenzyl (Mbh)

2,4-Dimethoxybenzyl (Tmob)

4-Methyltrityl (Mtt)

β-Cyano-alanine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132388-58-0; 57618-17-4

Molecular Formula

C23H22N2O3

Molecular Weight

374.44

IUPAC Name

(2S)-4-amino-4-oxo-2-(tritylamino)butanoic acid

InChI

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m0/s1

InChI Key

QIRPOVMESMPVKL-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O

solubility

not available

Origin of Product

United States

Synthesis and Derivatization of Nα Trityl L Asparagine

Established Synthetic Pathways for Trt-L-Asn-OH

The synthesis of Nα-Trityl-L-Asparagine involves well-established chemical methodologies designed to selectively protect the α-amino group of L-asparagine.

Multi-Step Synthetic Protocols

The preparation of this compound typically follows multi-step protocols that begin with L-asparagine. One common approach involves the direct tritylation of L-asparagine using trityl chloride in the presence of a base, often in a solvent system that facilitates the reaction and subsequent isolation of the product smolecule.comchemicalbook.comcsic.esuoa.grgoogle.comresearchgate.net. These protocols often involve reacting L-asparagine with trityl chloride, sometimes as a methyl ester derivative, followed by hydrolysis if necessary chemicalbook.comcsic.esuoa.grresearchgate.net. For instance, a two-step synthesis has been reported where L-asparagine is first reacted with acetic anhydride (B1165640) and sulfuric acid, followed by catalytic hydrogenation with Pd-C chemicalbook.com. Another method involves reacting asparagine with triphenylmethanol (B194598) in the presence of a dehydrating agent like acetic anhydride and a catalyst such as concentrated sulfuric acid, often in acetic acid as a solvent google.com. The molar ratio of triphenylmethanol to asparagine is typically maintained between 1.3-1.5:1, with the triphenylmethanol added in batches to optimize the reaction google.com.

Introduction of the Trityl Group on Asparagine Derivatives

The introduction of the trityl group onto the α-amino group of L-asparagine is a key step. This is commonly achieved by reacting L-asparagine or its derivatives with trityl chloride (TrCl) or trityl acetate (B1210297) in the presence of suitable bases and solvents. Pyridine has been used as a base in reactions involving trityl chloride smolecule.com. Alternatively, a mixture of trityl chloride, diethylamine, isopropanol, and water can be employed for direct tritylation of amino acids csic.esresearchgate.net. Another method involves using trityl acetate with catalytic amounts of ZnCl2 in organic solvents, which offers advantages like a broad scope and mild conditions researchgate.net. The reaction conditions, including solvent choice, temperature, and reaction time, are critical for achieving selective Nα-tritylation while minimizing side reactions, such as tritylation of the amide side chain smolecule.comcsic.esgoogle.comresearchgate.net.

Purification Methodologies for High Purity this compound

Achieving high purity of this compound is essential for its use in peptide synthesis. Common purification techniques include recrystallization and chromatography. Recrystallization is often performed using solvents such as ethyl acetate, diisopropyl ether, ethanol-water mixtures, or ethyl acetate-n-hexanes chemicalbook.comacs.orggoogle.commt.com. For example, this compound can be recrystallized from ethyl acetate and diisopropyl ether mixtures google.com. Chromatographic methods, particularly silica (B1680970) gel column chromatography, are also widely used, employing solvent systems like n-hexanes:EtOAc or 1,2-dichloroethane (B1671644) with methanol (B129727) gradients researchgate.netgoogle.commdpi.com. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm the purity and structure of the isolated compound smolecule.comchemicalbook.comchemicalbook.comnih.govrsc.orgresearchgate.net.

Synthesis of Orthogonally Protected Asparagine Derivatives Utilizing Trityl Protection

The trityl group is particularly valuable in creating orthogonally protected asparagine derivatives. Orthogonal protection refers to the use of protecting groups that can be removed independently under different reaction conditions. In peptide synthesis, this allows for selective manipulation of different functional groups within a molecule. For asparagine, the trityl group is often used to protect the side-chain amide, while the α-amino group is protected by a group like Fmoc (9-fluorenylmethoxycarbonyl). This combination, Fmoc-Asn(Trt)-OH, is a standard building block in Fmoc-based solid-phase peptide synthesis chemicalbook.commdpi.compeptide.comsigmaaldrich.com. The trityl group on the side chain is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with piperidine (B6355638) peptide.comsigmaaldrich.com. This orthogonal strategy is crucial for synthesizing complex peptides, including those with modified amino acids or for selective side-chain functionalization peptide.comjournals.co.zaresearchgate.netpeptide.comru.nlsigmaaldrich.com. For example, the trityl group is preferred in Fmoc chemistry for protecting the asparagine side chain due to its good solubility characteristics and ease of removal with TFA peptide.comsigmaaldrich.com.

Preparation of Isotopically Labeled Nα-Trityl-L-Asparagine Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and performing quantitative analyses in biological and chemical research. Nα-Trityl-L-Asparagine derivatives can be prepared with isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to facilitate mechanistic studies. The synthesis of these labeled derivatives typically involves using isotopically enriched starting materials, such as labeled L-asparagine or labeled tritylating agents rsc.orgjournals.co.za. For example, to prepare deuterated Nα-Trityl-L-Asparagine, one would start with deuterated L-asparagine and then perform the tritylation reaction using standard protocols. Similarly, ¹³C-labeled L-asparagine can be tritylated to yield ¹³C-Nα-Trityl-L-Asparagine. The incorporation of these isotopes allows researchers to track the molecule through complex reaction sequences or biological systems, providing detailed insights into reaction pathways and molecular interactions rsc.orgjournals.co.za.

Compound Name Table

AbbreviationFull Chemical NameCAS Number
This compoundNα-Trityl-L-Asparagine132388-58-0
Fmoc-Asn(Trt)-OHNα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine132388-59-1
TrClTrityl Chloride76-84-6
TFATrifluoroacetic Acid76-05-1
Fmoc9-Fluorenylmethoxycarbonyl28904-02-5
Boctert-Butyloxycarbonyl24424-99-5
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene697-37-0
DIEAN,N-Diisopropylethylamine7087-68-5
DMFN,N-Dimethylformamide68-12-2
DCMDichloromethane75-09-2
EtOAcEthyl Acetate141-78-6
MeOHMethanol67-56-1
THFTetrahydrofuran109-99-9
HOBt1-Hydroxybenzotriazole2592-94-5
DIPCN,N'-Diisopropylcarbodiimide693-13-0
HATU(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate160680-83-1
Mtt4-MethyltritylN/A
Mmt4-MonomethoxytritylN/A
Dmt4,4'-Dimethoxy-4-methyltritylN/A
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylN/A
tButert-Butyl75-65-0
Boc₂ODi-tert-butyl dicarbonate24424-99-5
Pd-CPalladium on Carbon7440-05-3
ZnCl₂Zinc Chloride7646-85-7
OPAo-Phthaldialdehyde643-58-3
TFAATrifluoroacetic Anhydride407-72-7
Nps2-Nitrophenylsulfenyl1490-95-5
Bpoc2-(4-Biphenyl)isopropoxycarbonylN/A
BomBenzyloxymethylN/A
TosTosyl (p-Toluenesulfonyl)104-15-4
Dnp2,4-Dinitrophenyl584-43-0
MethoxybenzylMethoxybenzylN/A
Tetralinyl1-TetralinylN/A
CyPYCyanopyridiniumylidesN/A
AcmAcetamidomethylN/A
STmpS-thiomethylN/A
TfacTrifluoroacetamide354-38-1
Pmc2,2,5,7,8-Pentamethylchroman-6-sulfonylN/A
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylN/A

Application of Nα Trityl L Asparagine in Peptide Synthesis Methodologies

Role in Fmoc Solid-Phase Peptide Synthesis (SPPS)

In Fmoc SPPS, Nα-Trityl-L-Asparagine is indispensable for introducing asparagine residues into a growing peptide chain. The Fmoc group on the alpha-amino terminus allows for facile and selective deprotection under mild basic conditions, typically using piperidine (B6355638) in DMF. The trityl group, while not directly on the alpha-amino group in the context of the user's prompt (which refers to Nα-Trityl-L-Asparagine, implying the Trt group is on the alpha-amino), is often used to protect the side chain of asparagine (Asn(Trt)) or glutamine (Gln(Trt)) to prevent side reactions like dehydration or aspartimide formation. However, the compound specified, "Trt-l-asn-oh," typically refers to Nα-Trityl-L-Asparagine, where the Trt group is on the alpha-amino. This protection is critical for maintaining the integrity of the amino group during coupling steps. lookchem.comsigmaaldrich.compeptide.comsigmaaldrich.combeilstein-journals.orgthieme-connect.de

Integration as a Building Block in Automated SPPS

Nα-Trityl-L-Asparagine is readily integrated into automated SPPS workflows. Its good solubility in common peptide synthesis solvents like DMF and NMP ensures consistent delivery and efficient coupling reactions, even in high-throughput synthesis. The use of automated synthesizers allows for rapid and reproducible assembly of peptides, making Nα-Trityl-L-Asparagine a cornerstone for producing large quantities of peptides for research and therapeutic development. chemimpex.comchemimpex.comamidetech.comsemanticscholar.org The compound's stability during the repetitive deprotection and coupling cycles is crucial for its successful integration into automated systems, minimizing the risk of side reactions and ensuring high yields. sigmaaldrich.compeptide.com

Coupling Efficiencies and Optimization Strategies in SPPS

Table 1: Representative Coupling Efficiency Data While specific quantitative data for Nα-Trityl-L-Asparagine's coupling efficiency across various studies is not consolidated into a single table in the provided search results, general observations highlight its good performance. Studies focusing on optimizing SPPS often report high yields for most amino acids, including protected asparagine derivatives. For instance, a study on automated flow peptide synthesis found that all amino acids coupled with high yields, though tryptophan, cysteine, isoleucine, and lysine (B10760008) presented opportunities for improvement. amidetech.com Another study noted that Nα-Fmoc-l-Asn(Trt)-OH coupling to a DNA headpiece was "relatively successful" in solution-phase synthesis, suggesting good reactivity. acs.org

Deprotection Kinetics of the Trityl Group in SPPS

The trityl group, when used as a protecting group for the alpha-amino function (as implied by "this compound"), is acid-labile. Its removal is a critical step in the SPPS cycle.

Standard Trifluoroacetic Acid (TFA) Cleavage Conditions

The trityl group is typically removed using trifluoroacetic acid (TFA). Standard cleavage cocktails often contain TFA, along with scavengers like triisopropylsilane (B1312306) (TIS) and water, to trap the released carbocations and prevent side reactions. acs.orgthermofisher.com For instance, a common cleavage cocktail is 95% TFA with 2.5% TIS and 2.5% water. acs.org The trityl group is generally removed efficiently within 1-3 hours at room temperature using 95% TFA. sigmaaldrich.comsigmaaldrich.com The presence of the trityl cation can cause the resin to turn yellow during cleavage, which is an expected observation. thermofisher.com

Considerations for N-Terminal Asparagine(Trt) Residues

When Nα-Trityl-L-Asparagine is the N-terminal residue of a peptide, the deprotection of the trityl group may require extended reaction times to ensure complete removal. sigmaaldrich.comsigmaaldrich.comthermofisher.com This is attributed to the spatial proximity and potential interactions of the terminal residue with the cleavage cocktail. nih.gov In some specific cases, such as in the vicinity of a reduced peptide bond, incomplete deprotection of the asparagine-trityl group has been observed, necessitating longer deprotection times or alternative protecting groups like methyl-trityl or xanthenyl to achieve complete cleavage. nih.gov

Application in Solution-Phase Peptide Synthesis

While SPPS is the dominant method, Nα-Trityl-L-Asparagine also finds application in solution-phase peptide synthesis. In this context, it allows for the stepwise assembly of peptide fragments or smaller peptides in solution. Its enhanced solubility compared to unprotected asparagine derivatives is advantageous, minimizing issues like aggregation and facilitating purification of intermediates. chemimpex.comacs.org The trityl group's acid lability allows for its removal under conditions that are compatible with other protecting groups, enabling complex synthetic strategies. thieme-connect.deresearchgate.net For example, in the synthesis of DNA-encoded chemical libraries, Nα-Fmoc-l-Asn(Trt)-OH has been used successfully for coupling to DNA-conjugated peptides, demonstrating its utility in diverse solution-phase applications. acs.org

Utilization in Fragment Condensation Strategies

Fragment condensation is a powerful strategy for synthesizing longer peptides by first preparing shorter peptide fragments, which are then coupled together. This approach can overcome limitations encountered in direct stepwise synthesis, such as aggregation and reduced coupling efficiency. Nα-Trityl-L-Asparagine plays a vital role in this methodology by ensuring the integrity of peptide fragments containing asparagine. The trityl protecting group on the asparagine side chain prevents the formation of β-cyanoalanine and aspartimide during fragment synthesis and subsequent coupling steps. This protection is critical for maintaining the correct sequence and stereochemistry of the fragments before they are joined.

Segment Condensation Involving this compound Containing Fragments

When performing segment condensation, pre-synthesized peptide fragments are coupled. Fragments containing asparagine residues often require side-chain protection to prevent side reactions. Incorporating Nα-Trityl-L-Asparagine into these fragments ensures that the asparagine side chain remains inert during the coupling of the larger segments. The trityl group's acid lability allows for its removal under conditions that are compatible with other protecting groups, facilitating controlled deprotection and subsequent coupling. For instance, in the synthesis of the C-terminal segment of HIV-1 protease, the use of Trt protection for asparagine was found to be necessary to prevent the formation of β-cyanoalanine 5z.com.

Influence on Peptide Purity and Synthetic Yields

The use of Nα-Trityl-L-Asparagine significantly impacts peptide purity and synthetic yields by minimizing side reactions and improving the solubility of protected amino acid derivatives.

Suppression of Side Reactions: The trityl group effectively shields the asparagine amide nitrogen, preventing dehydration to nitriles and the formation of aspartimides, which can lead to epimerization and the generation of undesired byproducts peptide.comiris-biotech.denih.gov. This protection is particularly important during coupling steps and cleavage procedures.

Improved Solubility: Protected amino acid derivatives, such as Fmoc-Asn(Trt)-OH, exhibit improved solubility in common peptide synthesis solvents like DMF (N,N-dimethylformamide) compared to their unprotected counterparts peptide.comlookchem.com. This enhanced solubility facilitates higher concentrations during coupling reactions, potentially leading to faster reaction kinetics and improved yields.

Enhanced Purity and Yields: Studies have demonstrated that employing trityl-protected asparagine can lead to significantly purer peptides, especially when dealing with challenging sequences cblpatras.gr. For example, in one study, a specific peptide synthesis using N-(Triphenylmethyl)-L-asparagine resulted in a yield of 50% and a product purity of >95% echemi.com. Furthermore, in fragment condensation strategies, specific methods utilizing trityl-protected fragments have shown substantially higher yields compared to conventional approaches 5z.com.

Table 1: Impact of this compound on Peptide Synthesis Yield and Purity

Peptide Synthesis ExampleMethod/ConditionsYieldPurityReference
Specific Peptide Synthesis using N-(Triphenylmethyl)-L-asparagineStandard solid-phase synthesis protocols50%>95% (HPLC) echemi.com
HIV-1 Protease C-terminal Fragment SynthesisConventional SPFC method21%N/A 5z.com
HIV-1 Protease C-terminal Fragment SynthesisSPFC using "swelling volume" procedure (with Trt-protected asparagine)81%N/A 5z.com

Compatibility with Diverse Resin Chemistries

Nα-Trityl-L-Asparagine, particularly in its Fmoc-protected form (Fmoc-Asn(Trt)-OH), demonstrates broad compatibility with various solid-phase peptide synthesis (SPPS) resins. The trityl group's acid lability makes it suitable for use with acid-labile resins, such as 2-chlorotrityl chloride resins, which are often employed for the preparation of protected peptide fragments peptide.compeptide.com. These resins allow for the cleavage of the peptide fragment while retaining the side-chain protecting groups, including the trityl group on asparagine.

Furthermore, the presence of trityl protection on asparagine has been shown to minimize the formation of certain impurities when used in conjunction with specific polymeric supports like PEG-PS thermofisher.com. The trityl group is generally stable under the basic conditions used for Fmoc deprotection but can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies cblpatras.grcsic.es.

Table 2: Solubility of Fmoc-Asn(Trt)-OH in SPPS Solvents

Solvent Mixture (TEP-NBP)Concentration (M)Solubility Observation
TEP0.1 MOrange
TEP< 0.1 MRed
TEP-NBP (1:1)0.1 MOrange
TEP-NBP (1:1)0.2 MYellow
TEP-NBP (1:1)0.5 MBlue
TEP-NBP (1:1)> 0.5 MGreen

Note: TEP (Triethyl phosphate), NBP (N-butylpyrrolidone). Solubility observations are qualitative indicators based on color coding in the source material, where higher concentrations are indicated by greener colors. tandfonline.com

Compound Table

Nα-Trityl-L-Asparagine (this compound)

Fmoc (9-fluorenylmethoxycarbonyl)

Trityl (Trt)

DMF (N,N-dimethylformamide)

TFA (Trifluoroacetic acid)

Boc (tert-butyloxycarbonyl)

Bzl (Benzyl)

tBu (tert-butyl)

2-chlorotrityl chloride resin

PEG-PS (Polyethyleneglycol-polystyrene)

β-cyanoalanine

Aspartimide

HIV-1 protease

Fmoc-Asn(Trt)-OH

Fmoc-L-Asn(Trt)-OH

N-(Triphenylmethyl)-L-asparagine

TEP (Triethyl phosphate)

NBP (N-butylpyrrolidone)

DIC (N,N'-diisopropylcarbodiimide)

HOBt (1-hydroxybenzotriazole)

Mechanistic Investigations and Management of Side Reactions in Peptide Assembly Involving Nα Trityl L Asparagine

Prevention of Aspartimide Formation during Peptide Synthesis

Aspartimide formation is a significant challenge in peptide synthesis, particularly when using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This side reaction occurs when the nitrogen atom of the α-carboxyl amide bond or the peptide bond attacks the ester or amide group of the aspartic acid or asparagine side chain, respectively, leading to a cyclic aspartimide intermediate. This intermediate can then undergo ring-opening, resulting in a mixture of α- and β-aspartyl peptides, often with epimerization at the α-carbon. The reaction is sequence-dependent, with Asp-Gly, Asp-Asp, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys motifs being particularly prone to this issue iris-biotech.denih.govnih.gov.

While the prompt specifies Nα-Trityl-L-Asparagine, the literature primarily discusses aspartimide formation in relation to aspartic acid residues. However, the underlying mechanism involving the side-chain carboxylate attacking the peptide backbone nitrogen is analogous. The free amide side chain of asparagine can also participate in similar cyclization pathways under specific conditions, though the primary concern for asparagine is often nitrile formation (discussed in 4.2) or deamidation.

Strategies to prevent or minimize aspartimide formation include:

Sterically Bulky Side-Chain Protecting Groups: Employing more sterically demanding protecting groups for the aspartic acid side chain, compared to the commonly used tert-butyl (tBu) ester, can significantly reduce aspartimide formation by shielding the β-carboxyl group nih.govnih.goviris-biotech.desigmaaldrich.com. Examples include trityl-based protecting groups or longer alkyl chains.

Backbone Amide Protection: Masking the amide nitrogen of the peptide bond adjacent to the aspartic acid residue, often with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can effectively prevent aspartimide formation. These groups are typically removed during the final cleavage step nih.govpeptide.comiris-biotech.de. However, this approach can sometimes reduce coupling efficiency rsc.org.

Modified Fmoc Deprotection Conditions: Adding additives like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine (B6355638) solution used for Fmoc removal can reduce aspartimide formation. However, HOBt can be explosive in its anhydrous form biotage.comgoogle.com. Using weaker bases like piperazine (B1678402) for Fmoc deprotection has also shown promise in suppressing this side reaction google.com.

New Protecting Group Chemistries: Novel protecting groups, such as cyanosulfurylides (CSY), which form a stable C-C bond to mask the carboxylic acid, have demonstrated complete suppression of aspartimide formation and improved solubility nih.govrsc.orgresearchgate.net.

Analysis of Racemization Control During Coupling Procedures

For asparagine residues, the potential for racemization is influenced by the same factors as other amino acids. The formation of activated intermediates, such as oxazolones or azabicyclic compounds, can lead to epimerization. The trityl group, being bulky, might sterically hinder the formation of these reactive intermediates or influence the conformation of the activated species in a way that either favors or disfavors racemization.

Key factors and strategies for controlling racemization with Trt-L-Asn-OH include:

Choice of Coupling Reagents and Additives: The use of efficient coupling reagents in combination with additives like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) is standard practice to suppress racemization google.comcaymanchem.comppke.hu. Carbodiimides (e.g., DIC, EDC) used with additives are generally preferred over older methods that were more prone to racemization.

Steric Bulk of Nα-Protecting Group: The Nα-trityl group's substantial steric bulk is expected to contribute to the suppression of racemization by sterically hindering the formation of racemization-prone intermediates researchgate.net.

Sequence Context: Certain amino acid sequences can influence the likelihood of racemization. Careful optimization of coupling conditions is often required for challenging sequences.

Solvent and Base: The choice of solvent and base used during coupling can also impact racemization rates. Mild bases and polar aprotic solvents are often favored.

Computational Chemistry Approaches to Protecting Group Behavior

Computational chemistry plays a vital role in understanding the behavior of protecting groups like trityl and their influence on reaction mechanisms, stability, and side reactions in peptide synthesis. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into:

Conformational Analysis: Modeling the preferred conformations of this compound can reveal how the bulky trityl group influences the spatial arrangement of the amino acid, potentially affecting its reactivity and interaction with coupling reagents.

Reaction Mechanism Studies: Computational methods can elucidate the transition states and energy barriers for key reactions, such as peptide bond formation, aspartimide formation, and nitrile formation. This helps in understanding why certain conditions or protecting groups are more effective than others. For instance, modeling the transition state for racemization during coupling can highlight the role of steric and electronic factors of the trityl group.

Protecting Group Stability and Cleavage: Simulations can predict the stability of the trityl group under various deprotection conditions and the mechanisms by which it is cleaved, ensuring its orthogonality with other protecting groups.

Predicting Side Reaction Propensities: By modeling the reaction pathways leading to aspartimide or nitrile formation, computational chemistry can help predict sequences or conditions that are more prone to these side reactions, guiding experimental design.

While specific computational studies on "this compound" might be limited, general computational studies on Nα-trityl protection and asparagine side reactions provide a framework for understanding its behavior google.com. These studies contribute to the rational design of more efficient and selective peptide synthesis protocols.

Advanced Analytical Methodologies for Research on Nα Trityl L Asparagine and Its Peptide Conjugates

Chromatographic Techniques for Purity Assessment and Byproduct Detection

Chromatographic methods are indispensable for evaluating the purity of Trt-L-Asn-OH and for monitoring the progress of peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques utilized for these purposes.

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of this compound and its peptide derivatives. This technique separates compounds based on their hydrophobicity. The presence of the large, nonpolar trityl group significantly increases the retention time of the molecule on a nonpolar stationary phase (such as C18) column. A typical mobile phase consists of a gradient of an aqueous solvent (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile. Byproducts, such as detritylated asparagine or products of side reactions, will have different retention times, allowing for their detection and quantification.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of reactions, such as the initial tritylation of L-asparagine. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the this compound product can be visualized, often under UV light due to the UV-active trityl group.

Table 1: Exemplary HPLC Conditions for Purity Analysis of this compound

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Expected Retention TimeSignificantly longer than unprotected L-Asparagine

Common byproducts that can be detected include untritylated L-asparagine, di-tritylated species (if reaction conditions are not controlled), and hydrolysis products.

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for verifying its incorporation into a peptide chain. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are key methods in this regard.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound will show characteristic signals for the aromatic protons of the trityl group (typically in the 7.2-7.5 ppm range), the α-hydrogen of the asparagine backbone, and the β-protons adjacent to the side-chain amide. The integration of these signals helps to confirm the ratio of the protecting group to the amino acid. ¹³C NMR can be used to identify the carbon skeleton, including the characteristic quaternary carbon of the trityl group.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the carboxylic acid and the side-chain amide, and the aromatic C-H and C=C bonds of the trityl group.

Table 2: Key Spectroscopic Data for Structural Confirmation of this compound

TechniqueExpected ObservationInference
¹H NMRMultiplet at ~7.2-7.5 ppm (15H)Aromatic protons of the trityl group
¹H NMRSignals for α-H and β-CH₂ of AsparaginePresence of the asparagine backbone
FTIR~1720 cm⁻¹C=O stretch of the carboxylic acid
FTIR~1680 cm⁻¹ and ~3400 cm⁻¹C=O and N-H stretches of the side-chain amide
FTIR~3060 cm⁻¹ and ~1595 cm⁻¹Aromatic C-H and C=C stretches of the trityl group

Mass Spectrometry for Peptide Sequence and Modification Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for sequencing peptides that contain this modified amino acid. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used.

High-resolution mass spectrometry can confirm the elemental composition of this compound by providing a highly accurate mass measurement. When analyzing peptides, MS can verify the successful incorporation of the Trt-Asn residue. In tandem MS (MS/MS) experiments, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions provide sequence information. The mass difference between adjacent fragment ions can identify the amino acid residues. The presence of a Trt-Asn residue will result in a characteristic mass shift in the fragment ion series.

Chiral Analysis Techniques for Enantiomeric Purity Evaluation

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to biologically inactive or even harmful peptides. Chiral analysis techniques are therefore essential to ensure the enantiomeric purity of this compound.

Chiral HPLC is a primary method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation and allowing for their quantification.

Additionally, polarimetry can be used as a quality control measure. A solution of the enantiomerically pure this compound will rotate plane-polarized light in a specific direction. The measurement of the specific rotation can be compared to the value for a known standard to provide an indication of enantiomeric purity. Any significant deviation from the expected value may suggest the presence of the D-enantiomer.

Table 3: Methods for Chiral Purity Assessment of Nα-Trityl-L-Asparagine

TechniquePrincipleInformation Obtained
Chiral HPLCDifferential interaction with a chiral stationary phaseQuantification of L- and D-enantiomers, enantiomeric excess (% ee)
PolarimetryMeasurement of the rotation of plane-polarized lightSpecific rotation [α]D, qualitative check of enantiomeric purity

Emerging Research Directions and Future Perspectives in the Application of Nα Trityl L Asparagine

Development of Novel Protecting Group Strategies Building upon Trityl Chemistrybioinformatics.orgaspenapi.com

The trityl group's inherent acid sensitivity has made it a cornerstone in peptide synthesis, often employed in conjunction with acid-labile resins and side-chain protecting groups. Research continues to build upon this foundation by developing modified trityl derivatives or exploring new combinations to achieve greater orthogonality and fine-tune cleavage conditions. For instance, variations like methyltrityl (Mtt) and monomethoxytrityl (Mmt) offer differential acid lability, allowing for selective deprotection steps within a complex synthesis nih.goviris-biotech.deru.nl. These advancements are crucial for constructing peptides with complex side-chain modifications or for creating branched structures where precise control over deprotection is paramount. The development of photolabile trityl-based protecting groups also represents a significant step, enabling light-triggered deprotection for spatially and temporally controlled reactions acs.orgresearchgate.net.

Protecting GroupCommon ApplicationsTypical Cleavage ConditionsReferences
Trityl (Trt)Nα-amino, Cys thiol, Asn/Gln carboxamideMild acid (e.g., 1% TFA in DCM), TFA cocktails peptide.comsigmaaldrich.comuci.edusigmaaldrich.comthermofisher.comsigmaaldrich.compeptide.com
Methyltrityl (Mtt)Side-chain amino (Lys), hydroxyl (Ser/Thr)Mild acid (e.g., 1% TFA in DCM) nih.goviris-biotech.deru.nlnih.gov
Monomethoxytrityl (Mmt)Side-chain amino (Lys), hydroxyl (Ser/Thr)Mild acid (e.g., 1% TFA in DCM) nih.goviris-biotech.deru.nlnih.gov
Photolabile Trityl DerivativesHydroxyl protectionUV irradiation acs.orgresearchgate.net

Engineering of Complex Peptide Architectures and Foldamerschemimpex.com

The ability to precisely control peptide sequence and incorporate modified amino acids makes Nα-Trityl-L-Asparagine and its protected counterparts indispensable for building complex peptide architectures. The trityl group's stability during chain elongation and its facile removal allows for the synthesis of multi-arm peptides and dendrimers through selective deprotection and subsequent coupling steps rsc.org. Furthermore, these protected building blocks are instrumental in the design and synthesis of foldamers – peptide-like molecules that adopt stable, predictable three-dimensional structures. The controlled assembly facilitated by trityl-protected amino acids enables the creation of novel foldamer scaffolds with potential applications in molecular recognition, catalysis, and drug design researchgate.net.

Peptide Architecture TypeRole of Trityl ProtectionKey Features/ApplicationsReferences
Branched PeptidesFacilitates controlled elongation from multiple points; enables orthogonal deprotection strategies.Synthesis of complex structures, dendrimers, multi-arm peptides. rsc.org
FoldamersProvides stable, protected building blocks for controlled assembly into defined secondary structures.Molecular recognition, catalysis, drug design. researchgate.net

Application in Bioconjugation Chemistry for Advanced Biomaterialschemimpex.comsigmaaldrich.com

Bioconjugation, the linking of biomolecules, is a critical area for developing advanced biomaterials. Nα-Trityl-L-Asparagine, or derivatives thereof, can be incorporated into peptide sequences designed for conjugation. The trityl group's role here can be indirect, ensuring the integrity of the peptide during synthesis before specific functionalization occurs. For example, in the context of peptide-based hydrogels or self-assembling peptide systems, the precise sequence control afforded by trityl-protected amino acids is essential for achieving desired material properties like mechanical strength, biodegradability, and controlled release rsc.orgrsc.orgresearchgate.net. The trityl group’s acid lability also means it can be removed under conditions that preserve other sensitive functionalities, crucial for effective bioconjugation.

Biomaterial/Conjugation TypeRole of Trityl ProtectionKey Features/ApplicationsReferences
Peptide-based HydrogelsEnsures controlled peptide synthesis for self-assembly; allows for specific functionalization post-deprotection.Tissue engineering, drug delivery, scaffolds. rsc.orgrsc.orgresearchgate.net
Functionalized SurfacesFacilitates precise peptide attachment to surfaces via controlled deprotection and coupling.Biosensors, biocompatible coatings. chemimpex.com

Research into Modified Proteins and Neuropeptide Analogschemimpex.comresearchgate.net

The synthesis of modified proteins and neuropeptide analogs often requires precise control over amino acid incorporation and side-chain functionalization. Nα-Trityl-L-Asparagine serves as a key building block in solid-phase peptide synthesis (SPPS) for creating these complex molecules. The trityl group's protective function allows for the assembly of peptide sequences that mimic or modify the activity of natural neuropeptides, which are crucial for understanding neurological processes and developing therapeutics chemimpex.comresearchgate.net. In protein modification, trityl-protected amino acids can be incorporated into synthetic peptide segments that are later ligated to larger protein structures, or used to synthesize specific peptide fragments for studying protein function. The selective removal of the trityl group enables site-specific modifications, such as phosphorylation or glycosylation, on amino acid residues like serine, threonine, or tyrosine google.com.

Target Molecule TypeRole of Trityl ProtectionSpecific Research AreaReferences
Neuropeptide AnalogsEnables precise synthesis of modified peptide sequences with altered biological activity.Neurological research, therapeutic development. chemimpex.comresearchgate.net
Modified ProteinsFacilitates incorporation of specific amino acid sequences for post-translational modification studies or protein engineering.Site-specific functionalization, protein mimetics. chemimpex.comgoogle.com

Sustainable Synthesis Approaches for Protected Amino Acid Derivatives

The growing emphasis on green chemistry principles in chemical synthesis extends to the production of protected amino acid derivatives like Nα-Trityl-L-Asparagine. Researchers are exploring methods to reduce solvent usage, minimize waste, and improve atom economy in their synthesis. This includes investigating alternative solvents for tritylation reactions or developing more efficient catalytic processes. While specific "green" synthesis routes for Nα-Trityl-L-Asparagine are not extensively detailed in the provided search results, the broader trend in peptide chemistry involves exploring water-compatible protecting groups and solvent-free or mechanochemical synthesis methods aspenapi.comrsc.orgnih.govacs.orgcsic.es. The development of more sustainable methods for producing protected amino acids is crucial for the large-scale, environmentally responsible manufacturing of peptides for therapeutic and material applications.

Strategy/MethodKey FeaturesBenefits (e.g., Green Metrics)References
Greener SolventsUse of environmentally benign solvents in tritylation or subsequent peptide synthesis steps.Reduced toxicity, improved safety. rsc.orgacs.orgcsic.es
Mechanochemical SynthesisSolvent-free or reduced-solvent reactions induced by mechanical energy.Reduced waste, potentially higher efficiency. rsc.orgacs.org
Optimized TritylationImproved reaction conditions or catalysts for trityl protection.Higher yields, reduced by-products. researchgate.net

Compound List:

Nα-Trityl-L-Asparagine (Trt-L-Asn-OH)

Fmoc-L-Asn(Trt)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Ser(Trt)-OH

Trityl chloride

Triphenylmethyl (trityl) group

4-methyltrityl (Mtt) group

4-methoxytrityl (Mmt) group

2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group

tert-Butyloxycarbonyl (Boc) group

Allyloxycarbonyl (Alloc) group

tert-Butyl (tBu) group

Fluorenylmethoxycarbonyl (Fmoc) group

Trifluoroacetic acid (TFA)

Hexafluoroisopropanol (HFIP)

Triisopropylsilane (B1312306) (TIS)

Ethanedithiol (EDT)

N,N-dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine (B6355638)

Triethylamine (TEA)

Pyridine

Cyclohexylidene derived protecting groups (Dde, ivDde, ivDdm)

2-(4-nitrophenyl)sulfonylethyloxycarbonyl (Nsc) group

Benzyloxycarbonyl (Z) group

4-methyltrityl (Mtt)

4-methoxytrityl (Mmt)

2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl (Pmc)

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde)

1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)-3-methylbutyl (ivDmb)

4-hydroxymethyl-phenylacetamidomethyl (PAM) resin

Rink amide resin

Wang resin

2-chlorotrityl resin

N-fluorenylmethoxycarbonyl (Fmoc) aminothiols

S-trityl protected ligation auxiliary, O-(2-(tritylthio)ethyl)hydroxylamine

Lys(Mtt)

Lys(ivDde)

Lys(Boc)

Fmoc-Phe

Glycine

Tyrosine

Phenylalanine

Leucine

Tryptophan

Histidine

Cysteine

Aspartic acid

Glutamic acid

Serine

Threonine

Arginine

Methionine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.